molecular formula C25H26N4O2S B2885337 4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide CAS No. 942005-01-8

4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide

Cat. No.: B2885337
CAS No.: 942005-01-8
M. Wt: 446.57
InChI Key: RXXTUPIXXBABLG-UHFFFAOYSA-N
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Description

4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a piperazine ring, a thiazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a phenylpiperazine derivative reacts with an appropriate electrophile.

    Coupling with benzamide: The final step involves coupling the intermediate product with a benzamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at specific sites, such as the thiazole ring or the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., Friedel-Crafts acylation or alkylation).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols or amines.

Scientific Research Applications

4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting central nervous system disorders due to the presence of the piperazine ring, which is known to interact with neurotransmitter receptors.

    Biological Research: It can be used as a probe to study the function of specific proteins or enzymes, especially those involved in signal transduction pathways.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)benzamide: Lacks the cyclopentane ring, which may affect its binding affinity and specificity.

    N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide: Lacks the methyl group, which may influence its pharmacokinetic properties.

Uniqueness

The unique combination of the piperazine ring, thiazole ring, and benzamide group in 4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide contributes to its distinct chemical properties and potential applications. The presence of the cyclopentane ring adds rigidity to the structure, potentially enhancing its binding affinity and specificity for certain molecular targets.

Properties

IUPAC Name

4-methyl-N-[4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2S/c1-17-7-9-18(10-8-17)23(30)27-25-26-22-20(11-12-21(22)32-25)24(31)29-15-13-28(14-16-29)19-5-3-2-4-6-19/h2-10,20H,11-16H2,1H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXTUPIXXBABLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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